molecular formula C11H8N2O B572553 [3,3'-Bipyridine]-5-carbaldehyde CAS No. 1214339-67-9

[3,3'-Bipyridine]-5-carbaldehyde

Cat. No.: B572553
CAS No.: 1214339-67-9
M. Wt: 184.198
InChI Key: YVLWSVFFRAXFNF-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-5-carbaldehyde includes an aldehyde functional group at the 5-position of the bipyridine framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-5-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative . Another approach involves the direct arylation of pyridine using palladium catalysts .

Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-5-carbaldehyde may involve large-scale palladium-catalyzed reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Types of Reactions:

    Oxidation: [3,3’-Bipyridine]-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-5-carbaldehyde largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties. The aldehyde group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness of [3,3’-Bipyridine]-5-carbaldehyde:

Properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLWSVFFRAXFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673536
Record name [3,3'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214339-67-9
Record name [3,3'-Bipyridine]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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